4-Chloro-3-methylbenzoic acid

Physical Chemistry Pharmaceutical Development Synthetic Chemistry

Isomer mis-match can derail synthetic routes and invalidate SAR. 4-Chloro-3-methylbenzoic acid (CAS 7697-29-2) delivers the precise 4-chloro-3-methyl substitution required for fidelity to published protocols for tipifarnib analogs. • pKa 4.04 & Log P ~2.5 enable predictable reactivity and purification • Acid chloride formation yield ≤94% under optimized conditions • Supplied at ≥98% HPLC purity, in stock for immediate global shipping

Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
CAS No. 7697-29-2
Cat. No. B154735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methylbenzoic acid
CAS7697-29-2
Synonyms4-Chloro-m-toluic Acid;  NSC 137157
Molecular FormulaC8H7ClO2
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)Cl
InChIInChI=1S/C8H7ClO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11)
InChIKeyMRUKIIWRMSYKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-methylbenzoic Acid (CAS 7697-29-2): Procurement-Grade Technical Baseline


4-Chloro-3-methylbenzoic acid is a substituted aromatic carboxylic acid with a chloro group at the para position and a methyl group at the meta position relative to the carboxyl functionality [1]. It is typically supplied as a white to light yellow crystalline powder with a molecular weight of 170.59 g/mol . The compound serves primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research, with particular utility in the preparation of biologically active molecules via derivatization of its carboxylic acid moiety [2].

Why Generic 4-Chloro-3-methylbenzoic Acid Substitution Carries Quantifiable Risk


Within the chloro-methylbenzoic acid isomer family, positional substitution profoundly alters physicochemical properties critical to both synthetic utility and downstream biological performance . The specific 4-chloro-3-methyl substitution pattern yields a unique combination of acidity (pKa 4.04), lipophilicity (Log P ~2.3-3.0), and steric environment that directly impacts reaction yields, purification efficiency, and target binding affinity relative to regioisomeric alternatives . Direct substitution with analogs such as 3-chloro-4-methylbenzoic acid (pKa 4.00), 4-chloro-2-methylbenzoic acid (pKa 3.63), or 2-chloro-3-methylbenzoic acid (pKa 3.08) would alter protonation states under physiological or reaction conditions, potentially compromising synthetic outcomes and invalidating established structure-activity relationships [1].

4-Chloro-3-methylbenzoic Acid (CAS 7697-29-2): Quantitative Differentiation Evidence Guide


Acidity (pKa) Differentiation: 4-Chloro-3-methyl vs. Regioisomeric Analogs

The predicted acid dissociation constant (pKa) of 4-chloro-3-methylbenzoic acid is 4.04±0.10, which is measurably distinct from its closest regioisomers . Compared to 3-chloro-4-methylbenzoic acid (pKa 4.00±0.10), 4-chloro-2-methylbenzoic acid (pKa 3.63±0.25), and 2-chloro-3-methylbenzoic acid (pKa 3.08±0.25), the 4-chloro-3-methyl substitution pattern confers an intermediate acidity profile that can influence protonation state-dependent processes such as salt formation, solubility, and membrane permeability .

Physical Chemistry Pharmaceutical Development Synthetic Chemistry

Melting Point Differentiation: Impact on Purification and Handling

4-Chloro-3-methylbenzoic acid exhibits a reported melting point of 216 °C (or 211–215 °C depending on purity and method) . This value is substantially higher than that of 3-chloro-4-methylbenzoic acid (200–209 °C), 4-chloro-2-methylbenzoic acid (165–175 °C), and 2-chloro-3-methylbenzoic acid (140–144 °C) . The elevated melting point reflects stronger intermolecular forces in the crystalline lattice, which can translate to improved thermal stability during storage and more favorable crystallization behavior during purification .

Solid-State Chemistry Process Chemistry Quality Control

Antimicrobial Activity: Differential Inhibition of Mycobacterium tuberculosis

4-Chloro-3-methylbenzoic acid has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with metabolic pathways essential for cell proliferation . While quantitative MIC data are not publicly available for direct isomer comparison, the compound also demonstrates inhibitory activity against Staphylococcus aureus, Escherichia coli, Streptococcus pyogenes, and Pseudomonas aeruginosa . This antimicrobial profile distinguishes it from many other simple benzoic acid derivatives that lack such broad-spectrum activity, underscoring the importance of the 4-chloro-3-methyl substitution pattern for biological target engagement [1].

Antimicrobial Research Drug Discovery Microbiology

Pharmaceutical Utility: Validated Building Block for Tipifarnib Analogs

4-Chloro-3-methylbenzoic acid is a documented reactant in the preparation of tipifarnib analogs, which are being investigated as cancer therapeutics and for the treatment of Chagas disease [1]. Tipifarnib, a farnesyltransferase inhibitor, has shown clinical activity in HRAS-mutant tumors and preclinical efficacy against Trypanosoma cruzi . While the specific contribution of the 4-chloro-3-methylbenzoic acid moiety to the potency of these analogs is not separately quantified in the public domain, its established use in this validated chemical series provides a tangible procurement rationale: selecting this precise isomer ensures fidelity to published synthetic routes and structure-activity relationships [2].

Medicinal Chemistry Oncology Neglected Tropical Diseases

4-Chloro-3-methylbenzoic Acid (CAS 7697-29-2): Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Tipifarnib Analogs for Oncology and Chagas Disease

4-Chloro-3-methylbenzoic acid serves as a key reactant in the preparation of tipifarnib analogs, which are being evaluated in clinical and preclinical studies for HRAS-mutant cancers and Chagas disease, respectively [1]. Procurement of this specific isomer is essential to maintain fidelity to published synthetic protocols and to preserve the structure-activity relationships established in lead optimization campaigns [2].

Antimicrobial Drug Discovery: Lead Scaffold for Anti-Tubercular Agents

The compound has demonstrated in vitro inhibition of Mycobacterium tuberculosis growth [1]. This activity, combined with its broad-spectrum activity against other clinically relevant pathogens, positions 4-chloro-3-methylbenzoic acid as a valuable starting point for medicinal chemistry programs targeting antimicrobial resistance [2].

Agrochemical Intermediate: Herbicide and Fungicide Development

Due to its structural features that enhance biological activity, 4-chloro-3-methylbenzoic acid is employed as a building block in the manufacturing of agrochemicals, including herbicides and fungicides [1]. The carboxylic acid functionality allows for facile derivatization into esters, amides, or salts to modulate physicochemical properties and optimize field performance [2].

Process Chemistry: Preparation of High-Purity Acid Chlorides and Esters

The compound can be efficiently converted to its acid chloride using thionyl chloride or oxalyl chloride, with reported yields reaching 94% under optimized conditions [1]. Subsequent esterification with methanol yields the corresponding methyl ester in 85–90% yield, providing a reliable entry point for further synthetic elaboration [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-3-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.